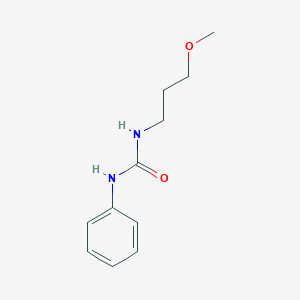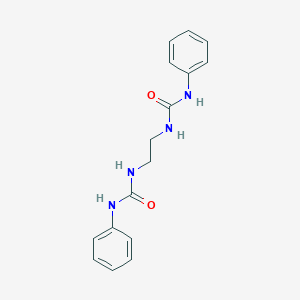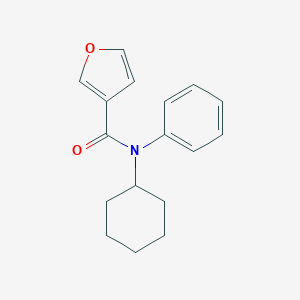
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves the formation of a covalent bond between the compound and the target enzyme or protein. This covalent bond inhibits the activity of the target molecule, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. It has also been shown to inhibit the activity of protein tyrosine phosphatases, leading to a range of cellular signaling effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide. One direction is to explore the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Another direction is to investigate the potential use of this compound in the development of new drugs and therapies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction of 2-methoxyethylamine with 2-chloro-5-nitrobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with isothiazolidine-1,1-dioxide. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively used in scientific research for its ability to inhibit the activity of various enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways.
Propiedades
Nombre del producto |
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H18N2O7S2 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-methoxy-N-(2-methoxyethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N2O7S2/c1-21-7-6-14-24(19,20)12-9-10(3-4-11(12)22-2)15-13(16)5-8-23(15,17)18/h3-4,9,14H,5-8H2,1-2H3 |
Clave InChI |
ACTMIELGTRUTQW-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC |
SMILES canónico |
COCCNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)




![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)

![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)

![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)


